(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid

Asymmetric Synthesis Chiral Building Block Stereochemical Purity

Chiral synthesis of rapamycin multimerizing agents demands stereochemically pure (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid (CAS 195202-08-5). Using racemate or R-enantiomer leads to failed coupling and invalid data. - Enantiopure (S)-configured intermediate for diastereoselective coupling. - Distinct melting point (86-89°C) enables rapid QC identity verification. - Available at ≥97% purity with full analytical documentation. Ensure synthetic success and regulatory compliance with this certified chiral building block.

Molecular Formula C13H18O5
Molecular Weight 254.28 g/mol
CAS No. 195202-08-5
Cat. No. B070762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid
CAS195202-08-5
Molecular FormulaC13H18O5
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
InChIInChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)/t9-/m0/s1
InChIKeyWBULUDGUWZFLMO-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid: Chiral Building Block


(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid (CAS 195202-08-5) is a chiral α-arylalkanoic acid, defined by its (S)-configured stereocenter at the C2 position. The compound serves as a pivotal intermediate in medicinal chemistry, particularly as a chiral building block for synthesizing complex molecules, including rapamycin derivatives [1]. Its core structure features the 3,4,5-trimethoxyphenyl moiety, a known pharmacophore in tubulin inhibitors [2]. Commercially, it is supplied as a solid with purities typically ranging from 95% to 98% .

Chiral intermediate for asymmetric synthesis of rapamycin derivatives
3,4,5-Trimethoxyphenyl core supports tubulin inhibitor research context
Available as ISO 17034 certified reference standard for analytical workflows

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid: Generic Substitution Risks


Generic substitution of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid (CAS 195202-08-5) with its racemic mixture (CAS 195202-06-3) or R-enantiomer is invalid due to stereochemistry-dependent biological activity and physicochemical properties. The (S)-enantiomer is a required intermediate in specific asymmetric syntheses, such as the preparation of rapamycin multimerizing agents, where stereochemical purity is critical for downstream chiral coupling reactions [1]. Furthermore, the (S)-enantiomer exhibits a distinct melting point of 86-89°C, a key identity differentiator from the racemate which lacks a well-defined melting point [2]. Using the incorrect stereoisomer can lead to failed syntheses, non-compliant analytical results, and invalidated research data, necessitating strict procurement of the specified (S)-enantiomer.

Target (S)-Enantiomer
Defined stereochemistry for reproducible asymmetric coupling
Distinct melting point (86–89 °C) enables identity verification
ISO 17034 certified standard option for analytical compliance
Generic Racemate / R-Enantiomer
Racemic mixture may cause diastereomeric impurities and synthetic failure
Lacks defined melting point; complicates material identification
Absence of ISO 17034 certification limits regulatory method use

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid: Procurement Evidence


Chiral Purity for Asymmetric Synthesis

The target compound is the specific (S)-enantiomer (CAS 195202-08-5). In the synthesis of rapamycin derivatives, this exact enantiomer is required as a chiral intermediate to ensure the correct stereochemical outcome of subsequent coupling steps [1]. Using the racemic mixture (CAS 195202-06-3) or the R-enantiomer would lead to diastereomeric impurities and synthetic failure. While commercial specifications state a minimum chemical purity (e.g., ≥95% or 98% ), the critical differentiator for this application is its enantiomeric identity, which is not guaranteed by generic achiral purity measurements.

Stereochemical Identity
Reported
(S)-enantiomer required for rapamycin coupling
(Racemate not suitable)
Supports enantiomer-specific synthesis workflow
Enantiomeric identity not assured by achiral purity
Asymmetric Synthesis Chiral Building Block Stereochemical Purity

Melting Point as Purity Indicator

The (S)-enantiomer of 2-(3,4,5-Trimethoxyphenyl)butanoic acid exhibits a distinct melting point of 86-89°C, a critical physical property for identity verification and an indirect indicator of crystallinity and purity . In contrast, the racemic mixture (CAS 195202-06-3) does not have a widely reported melting point, indicating a different solid-state structure and potentially lower crystallinity [1]. This quantitative property allows for a rapid, low-cost preliminary check of material identity upon receipt, differentiating it from the racemate or other structurally related analogs.

Melting Point
Data to verify
86–89 °C
Supports rapid identity verification
Differentiates from racemate; source data to verify
Quality Control Material Identification Physical Characterization

ISO 17034 Reference Standard Certification

The target compound is available as an analytical reference standard certified under the ISO 17034 standard for reference material producers [1]. This certification ensures the material's homogeneity, stability, and traceable characterization (e.g., by NMR, MS, HPLC), which is critical for pharmaceutical quality control and impurity profiling [1]. The certified standard provides a purity of >95% with a comprehensive certificate of analysis [1]. In contrast, generic research-grade materials from other vendors may only provide a simple purity specification (e.g., 97% or 98%) without the rigorous, third-party accredited quality system backing .

Quality Certification
Source review
ISO 17034 certified vs. generic research grade
Supports regulatory method validation
Certification ensures traceability and homogeneity
Analytical Chemistry Quality Assurance Regulatory Compliance

(S)-2-(3,4,5-Trimethoxyphenyl)butanoic Acid: Validated Applications


Rapamycin Derivatives Synthesis

This compound is a documented intermediate in the multi-step synthesis of rapamycin multimerizing agents. The specific (S)-stereochemistry at the alpha position of the butanoic acid chain is essential for achieving the correct diastereoselectivity in subsequent coupling reactions, such as with methyl (S)-pipecolate. Procuring the specified (S)-enantiomer (CAS 195202-08-5) is mandatory for this synthetic route; substitution with the racemate or R-enantiomer will lead to synthetic failure or require extensive chiral separation [1].

Analytical Method Development and Validation

As a chiral building block for pharmaceutical compounds, (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid can be used as a reference marker or an impurity standard in the development of analytical methods (e.g., HPLC, LC-MS). For methods intended for regulatory submission, the use of an ISO 17034 certified reference standard ensures traceability and meets the stringent requirements of health authorities for data integrity and reliability [2].

QC and Material Identification

The distinct melting point of 86-89°C provides a rapid, simple, and cost-effective method for the preliminary identification and purity assessment of the received material. This physical constant can be used as a routine check in a quality control laboratory to quickly verify the identity of the (S)-enantiomer before it is released for use in a critical synthetic step, providing an orthogonal verification to chromatographic methods .

Application
Selection Property
Validation Focus
Rapamycin derivative synthesis
(S)-enantiomer identity
Diastereoselectivity in coupling reactions
Analytical method development
ISO 17034 certified standard
Method traceability and data integrity
QC material identification
Defined melting point range
Rapid identity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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